4-[2-(Phenylmethanesulfonyl)ethyl]morpholine
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Overview
Description
Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- is an organic compound with the molecular formula C13H19NO3S. This compound features a morpholine ring substituted with a phenylmethylsulfonyl group, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- typically involves the reaction of morpholine with a phenylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted morpholine derivatives
Scientific Research Applications
Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor agonists due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenylmethylsulfonyl group, used primarily as a solvent and corrosion inhibitor.
4-(2-Chloroethyl)morpholine: Contains a chloroethyl group instead of the phenylmethylsulfonyl group, used in the synthesis of pharmaceuticals.
4-(2-Hydroxyethyl)morpholine: Features a hydroxyethyl group, commonly used in the production of surfactants and emulsifiers.
Uniqueness
Morpholine, 4-[2-[(phenylmethyl)sulfonyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethylsulfonyl group enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
100619-37-2 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-(2-benzylsulfonylethyl)morpholine |
InChI |
InChI=1S/C13H19NO3S/c15-18(16,12-13-4-2-1-3-5-13)11-8-14-6-9-17-10-7-14/h1-5H,6-12H2 |
InChI Key |
VAHDKWJEMQCXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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